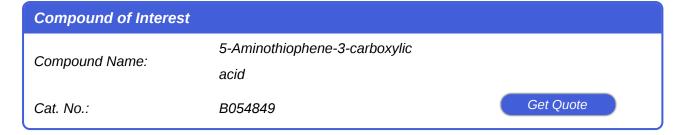


Spectroscopic Profile of 5-Aminothiophene-3carboxylic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Aminothiophene-3-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Aminothiophene-3-carboxylic acid**.

Disclaimer:Experimental spectroscopic data for **5-Aminothiophene-3-carboxylic acid** is not readily available in public databases. The data presented in this guide is a combination of predicted values from computational models and typical spectral characteristics derived from closely related compounds and general spectroscopic principles.

Spectroscopic Data

The structural formula of **5-Aminothiophene-3-carboxylic acid** is presented below, with atoms numbered for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **5-Aminothiophene-3-carboxylic acid** in a typical deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **5-Aminothiophene-3-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.5	Singlet (broad)	1H	СООН
~7.5	Singlet	1H	H-2
~6.5	Singlet	1H	H-4
~5.0	Singlet (broad)	2H	NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Aminothiophene-3-carboxylic acid**

Chemical Shift (δ) ppm	Carbon Atom
~165	C=O
~160	C-5
~130	C-2
~125	C-3
~110	C-4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **5-Aminothiophene-3-carboxylic acid** are presented in Table 3.[1][2][3][4]

Table 3: Predicted IR Absorption Data for 5-Aminothiophene-3-carboxylic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong, Broad	N-H stretching (amine)
3300-2500	Strong, Very Broad	O-H stretching (carboxylic acid)
~3100	Weak-Medium	C-H stretching (aromatic)
~1680	Strong	C=O stretching (carboxylic acid)
~1620	Medium	N-H bending (amine)
1600-1450	Medium-Weak	C=C stretching (thiophene ring)[3]
1320-1210	Medium	C-O stretching (carboxylic acid)[5]
~900	Medium, Broad	O-H bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Aminothiophene-3-carboxylic acid** (molecular weight: 157.18 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺).

Plausible Fragmentation Pattern:

The primary fragmentation is expected to involve the loss of the carboxylic acid group and cleavage of the thiophene ring.

- M^+ at m/z = 157: The molecular ion.
- m/z = 112: Loss of the carboxyl group (-COOH, 45 Da).[6]
- m/z = 84: Further fragmentation of the thiophene ring.

Experimental Protocols



The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Aminothiophene-3-carboxylic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Nuclei: ¹H and ¹³C.
 - Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:



- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically 4000 to 400 cm⁻¹.
- Data Acquisition: Record the spectrum by acquiring a number of co-added scans to improve
 the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR
 crystal) should be recorded and subtracted from the sample spectrum.[4]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

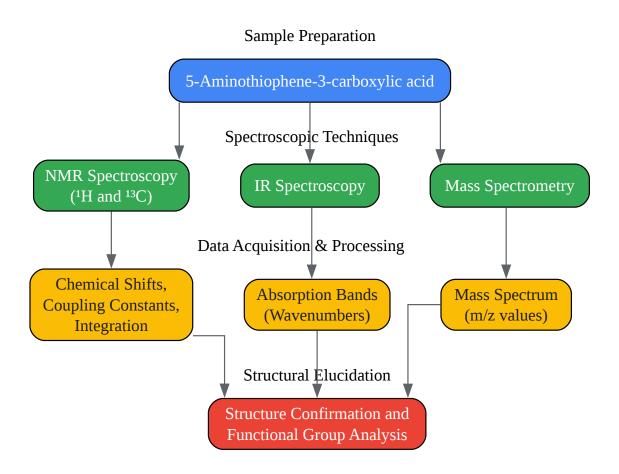
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, a direct insertion probe can be used.
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for obtaining fragmentation patterns of small organic molecules.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[6][7]

Workflow for Spectroscopic Analysis



The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-Aminothiophene-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic analysis of **5-Aminothiophene-3-carboxylic acid**.

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